methyl7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylatehydrochloride
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Overview
Description
Methyl 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride is a synthetic organic compound belonging to the class of isoindole derivatives Isoindoles are significant heterocyclic systems found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoro-1H-isoindole and methyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-fluoro-2,3-dihydro-1H-isoindole-4-carboxylate
- Methyl 7-chloro-2,3-dihydro-1H-isoindole-4-carboxylate
- Methyl 7-bromo-2,3-dihydro-1H-isoindole-4-carboxylate
Uniqueness
Methyl 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride is unique due to the presence of the fluorine atom at the 7-position, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, making this derivative particularly interesting for pharmaceutical research.
Properties
Molecular Formula |
C10H11ClFNO2 |
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Molecular Weight |
231.65 g/mol |
IUPAC Name |
methyl 7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H10FNO2.ClH/c1-14-10(13)6-2-3-9(11)8-5-12-4-7(6)8;/h2-3,12H,4-5H2,1H3;1H |
InChI Key |
OCPKLZSRXXBHEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNCC2=C(C=C1)F.Cl |
Origin of Product |
United States |
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